Product packaging for Isavuconazonium chloride dihydrochloride(Cat. No.:CAS No. 338990-84-4)

Isavuconazonium chloride dihydrochloride

Cat. No.: B12692383
CAS No.: 338990-84-4
M. Wt: 826.1 g/mol
InChI Key: HUVDUZGLFMQIAC-ZDZOMAJASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isavuconazonium chloride dihydrochloride is a prodrug of the active antifungal agent isavuconazole, which belongs to the triazole class of antifungals . Upon administration, it is rapidly converted by esterases in the blood to isavuconazole, the moiety responsible for therapeutic activity . The active form exerts its effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . This mechanism provides isavuconazole with an extended spectrum of activity against various yeasts, molds, and dimorphic fungi . In a research context, this compound is of significant interest for studying the pharmacokinetics and metabolic conversion of prodrugs . It also serves as a critical starting material or reference standard in the development and quality control of pharmaceutical products, ensuring the accuracy and reliability of analytical methods . Furthermore, it is utilized in occupational exposure limit (OEL) and acceptable daily exposure (ADE) studies to establish safe handling guidelines in manufacturing facilities . This product is intended for Research Use Only and is not approved for human or veterinary diagnosis or treatment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H37Cl3F2N8O5S B12692383 Isavuconazonium chloride dihydrochloride CAS No. 338990-84-4

Properties

CAS No.

338990-84-4

Molecular Formula

C35H37Cl3F2N8O5S

Molecular Weight

826.1 g/mol

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;dihydrochloride

InChI

InChI=1S/C35H35F2N8O5S.3ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;3*1H/q+1;;;/p-1/t22-,23?,35+;;;/m0.../s1

InChI Key

HUVDUZGLFMQIAC-ZDZOMAJASA-M

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-]

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-]

Origin of Product

United States

Chemical and Physical Properties

The chemical and physical characteristics of isavuconazonium (B1236616) chloride dihydrochloride (B599025) are integral to its function as a prodrug.

PropertyData
Chemical Formula C35H35F2N8O5S.Cl.2ClH
Molecular Weight 826.14 g/mol
Appearance White to yellow solid cake
Solubility Water-soluble
pH (in solution) 1.9 - 2.6
Stability Stable under recommended handling and storage conditions. astellas.com

Data sourced from references astellas.comnih.gov

Mechanism of Action

Upon administration, isavuconazonium (B1236616) chloride dihydrochloride (B599025) is rapidly and extensively hydrolyzed by plasma esterases to release the active antifungal agent, isavuconazole (B1672201), and an inactive cleavage product. taylorandfrancis.comdrugbank.com

Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51). nih.govncats.io This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. drugbank.compatsnap.com Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. drugbank.com

The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. ncats.iodrugbank.com This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death. patsnap.comeuropa.eu The specificity of isavuconazole for the fungal CYP51 enzyme over its mammalian counterpart contributes to its targeted antifungal activity. wikipedia.orgdrugbank.com

Synthesis of Isavuconazonium Chloride Dihydrochloride

Historical Approaches to Isavuconazonium Salt Synthesis

Two primary historical routes for the synthesis of isavuconazonium salts have been prominently described in the literature, attributed to Fukuda et al. and Zhou et al. researchgate.netresearchgate.net These methods laid the groundwork for subsequent process optimizations.

The original synthesis pathway developed by Fukuda and colleagues involves a multi-step process that utilizes an isavuconazonium chloride hydrochloride intermediate. thieme-connect.comgoogle.com This route begins with the reaction of isavuconazole with a protected side-chain precursor, typically (1-chloroethyl) N-methyl-N-[3-[[(N-tert-butoxycarbonyl-N-methylamino)-acetoxy]methyl]pyridin-2-yl]carbamate, in the presence of an iodide salt like sodium iodide (NaI). thieme-connect.comgoogle.com This forms a Boc-protected isavuconazonium iodide compound. google.com

The subsequent step involves the deprotection of the tert-butoxycarbonyl (Boc) group using an acid, such as a solution of hydrogen chloride in ethyl acetate, to yield isavuconazonium iodide hydrochloride. thieme-connect.comgoogle.com A critical and often problematic step in this pathway is the replacement of the iodide ion with a different anion. In one variation, an anion-exchange resin is used to replace iodide with hydroxide (B78521) (OH⁻) to form an intermediate (Compound 6 in some literature), which is then treated with an acid to furnish the final salt. researchgate.netthieme-connect.com However, this intermediate is susceptible to degradation under the basic conditions required for the ion exchange, leading to hydrolysis and the formation of impurities. researchgate.net The use of isavuconazonium chloride hydrochloride as a key intermediate is a defining feature of this approach, though it presents challenges related to purification and stability. thieme-connect.comgoogle.com

An alternative approach was reported by Zhou and colleagues in 2017. researchgate.netthieme-connect.com This route circumvents some of the issues of the Fukuda method by employing a different strategy for introducing the anion. The Zhou et al. synthesis directly uses copper sulfate (B86663) (CuSO₄) to introduce the sulfate ion (SO₄²⁻) to the triazolium salt. researchgate.netthieme-connect.com This method avoids the isolation of the potentially unstable intermediates generated during anion exchange resin steps in the Fukuda pathway. The resulting intermediate is then acidified with sulfuric acid (H₂SO₄) to yield the final isavuconazonium sulfate product. thieme-connect.com While this route offers a more direct introduction of the sulfate anion, both the Fukuda and Zhou methods have been noted to suffer from purification difficulties due to the thermal instability of the final product. thieme-connect.com

Advanced Synthetic Strategies and Optimization for Isavuconazonium Production

Given the challenges associated with historical methods, significant research has focused on optimizing the synthesis of isavuconazonium salts to enhance yield, purity, and industrial feasibility.

The use of anion exchange resins is a key technique in the synthesis of quaternary ammonium (B1175870) salts like isavuconazonium. researchgate.netgoogle.com While Fukuda et al. originally used a basic ion exchange resin to replace iodide with hydroxide, this led to degradation issues. researchgate.netthieme-connect.com More advanced strategies utilize the resin to directly introduce the desired anion, such as bisulfate (HSO₄⁻), thereby avoiding the harsh basic conditions. researchgate.netthieme-connect.com

Table 1: Comparison of Different Anion-Exchange Resins for Isavuconazonium Sulfate Synthesis thieme-connect.com
Resin TypeYield (%)HPLC Purity (%)
Amberlite IRA41060.098.03
Resin B55.097.50
Resin C50.096.80

Several process improvements have been developed to address the challenges of impurity formation and to make the synthesis more suitable for large-scale production. One significant improvement involves the use of a biphasic or two-phase solvent system (e.g., dichloromethane/water). researchgate.net This technique is particularly useful during the neutralization and ion-exchange steps. The desired water-soluble product is partitioned into the aqueous phase, while lipophilic impurities remain in the organic phase. researchgate.netthieme-connect.com This approach prevents the degradation of sensitive intermediates, which can occur in single-phase systems, and allows the product to be generated and immediately transferred into a more stable environment, thus avoiding decomposition. researchgate.net

Another area of optimization has been the stoichiometry of reagents. For instance, in the initial step of the Fukuda route, sodium iodide (NaI) was initially considered a catalyst. However, research demonstrated that using a stoichiometric amount (e.g., 1.1 equivalents) of NaI, rather than a catalytic amount, significantly increases the reaction yield by driving the reaction to completion. researchgate.netthieme-connect.com These process refinements are crucial for achieving the high purity required for pharmaceutical applications and for ensuring the process is robust enough for industrial scale-up. thieme-connect.com

Table 2: Effect of Sodium Iodide (NaI) Stoichiometry on Intermediate Yield researchgate.netthieme-connect.com
NaI EquivalentsYield of Intermediate 4 (%)
0.1< 10
0.3~35
0.5~50
1.0~95
1.1> 98

The active moiety, isavuconazole, possesses two chiral centers, and its biological activity is specific to the (2R,3R)-enantiomer. google.com Therefore, the enantioselective synthesis of the isavuconazole precursor is of paramount importance for the entire process. The synthesis must produce the correct stereoisomer to ensure the efficacy of the final drug.

Various strategies focus on establishing this stereochemistry early in the synthesis. One approach involves the stereoselective reduction of a ketone precursor to create the desired alcohol stereocenter. Another key intermediate is the epoxide, 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. google.com The synthesis of this chiral epoxide is a critical step. Processes have been developed starting from (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, which is then converted to the epoxide. google.com This ensures that the subsequent reaction to form the isavuconazole backbone preserves the required (2R,3R) configuration. Controlling the stereochemistry at this early stage is more efficient than resolving a mixture of isomers later in the synthesis. google.com

Challenges and Stability Considerations in Isavuconazonium Chemical Synthesis

The chemical synthesis of isavuconazonium, the water-soluble prodrug of the antifungal agent isavuconazole, is accompanied by several challenges and stability issues that are critical to address for large-scale production and formulation. These challenges primarily revolve around the inherent instability of the isavuconazonium molecule, the formation of impurities, and the physicochemical properties of its salt forms. acs.org

A significant hurdle in the chemical development of isavuconazonium is its susceptibility to degradation. The molecule's ester and triazolium salt moieties are prone to hydrolysis. epo.orgthieme-connect.com Under basic conditions, the ester groups can be easily hydrolyzed. thieme-connect.com Furthermore, the isavuconazonium cation itself is thermally sensitive, particularly in solution, which can lead to degradation during concentration steps in the synthesis. epo.org This instability necessitates carefully controlled reaction conditions and purification methods to prevent the formation of degradation products. epo.org

The choice of the counter-ion for the isavuconazonium salt profoundly impacts its stability and suitability for pharmaceutical use. While early publications and patents described isavuconazonium as a hydrochloride salt, the final approved product is an amorphous sulfate salt. acs.org This change was necessitated by the significant challenges posed by the isavuconazonium chloride hydrochloride salt, most notably its high hygroscopicity, which presented considerable difficulties for further processing and formulation. acs.org

The amorphous form of isavuconazonium salts, including the sulfate, can also be prone to degradation over time, especially at elevated temperatures. msnlabs.com This degradation can lead to a decrease in purity and an increase in impurities, such as isavuconazole and other alcohol impurities. msnlabs.com To address this, research has focused on developing more stable crystalline forms of isavuconazonium salts. msnlabs.com

During the synthesis and storage of isavuconazonium, various impurities can arise. These can be categorized as process-related impurities, stemming from starting materials and intermediates, or degradation products. msnlabs.com The control of these impurities is crucial for the safety and efficacy of the final drug product. acs.org A patent for the preparation of isavuconazonium sulfate from isavuconazonium iodide hydrochloride highlights a process intended to enhance yield and purity. google.com

Stress testing of isavuconazonium sulfate has revealed its degradation profile under various conditions. The drug is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic stress, while it exhibits stability under neutral hydrolytic and thermal stress conditions. One of the major degradation products identified is the active moiety, isavuconazole.

Mechanistic Elucidation of Isavuconazonium to Isavuconazole Hydrolysis

The conversion of the isavuconazonium prodrug to its active form, isavuconazole, is a rapid process initiated upon entry into the systemic circulation. nih.gov This bioconversion occurs through hydrolysis by plasma esterases, which cleave the prodrug molecule. patsnap.comresearchgate.net This cleavage releases isavuconazole and an inactive byproduct. nih.govresearchgate.netresearchgate.net

In vitro studies have demonstrated that isavuconazonium is rapidly hydrolyzed in human blood. drugbank.com The primary enzymes responsible for this efficient cleavage are plasma esterases, with butylcholinesterase (BChE) identified as the predominant contributor. drugbank.com BChE, also known as pseudocholinesterase, is a serine hydrolase that catalyzes the hydrolysis of various choline (B1196258) esters. researchgate.net While its classical substrate is acetylcholine, BChE is known to hydrolyze a wide variety of other esters. researchgate.netnih.gov Its active site, located at the base of a deep gorge, contains a catalytic triad (B1167595) of serine, histidine, and glutamic acid, which facilitates the hydrolytic reaction. researchgate.net The widespread presence of BChE in plasma ensures the rapid and near-complete conversion of the prodrug following administration. drugbank.comnih.gov

The hydrolysis of isavuconazonium is a remarkably swift and efficient process. In vitro studies using human plasma have shown the conversion to the active isavuconazole and the inactive cleavage product occurs with a half-life of less than one minute. nih.gov This rapid conversion is consistent with observations in human subjects, where following intravenous administration, no detectable concentrations of the prodrug or the initial inactive cleavage product are found in the plasma after just 30 minutes. nih.gov The absolute bioavailability of isavuconazole after oral administration of the prodrug is approximately 98%, further underscoring the efficiency of the hydrolytic conversion. researchgate.netdrugbank.com

Table 1: Kinetics of Isavuconazonium Conversion

ParameterFindingReference
Conversion Mechanism Hydrolysis by plasma esterases patsnap.comresearchgate.net
Primary Enzyme Butylcholinesterase (BChE) drugbank.com
In Vitro Half-life < 1 minute in human plasma nih.gov
In Vivo Prodrug Detection Undetectable 30 minutes post-IV infusion nih.gov
Absolute Bioavailability (Oral) 98% researchgate.netdrugbank.com

Disposition and Fate of Inactive Cleavage Products

The hydrolysis of isavuconazonium yields the active moiety, isavuconazole, and an inactive, water-soluble cleavage product, designated as BAL8728. researchgate.netnih.govnih.gov Studies using radiolabeled compounds have been crucial in determining the disposition of this inactive product. Following administration of [pyridinylmethyl-¹⁴C]isavuconazonium, which labels the BAL8728 portion, radioactivity was predominantly recovered in the urine, accounting for 96.0% of the administered dose. nih.gov This indicates near-complete renal elimination of the cleavage product and its metabolites. nih.gov

In plasma, the levels of BAL8728 and its metabolites are significantly lower than those of isavuconazole. nih.gov The major circulating component derived from the cleavage product was identified as metabolite M4. nih.gov Further metabolism of BAL8728 occurs via oxidation and subsequent conjugation with glucuronide or cysteine and acetylcysteine. nih.gov

Table 2: Pharmacokinetic Parameters of Inactive Cleavage Product (BAL8728) After a Single IV Dose of Isavuconazonium Sulfate

Pharmacokinetic ParameterMean ValueReference
Cmax (Maximum Plasma Concentration) 0.7 µg/mL nih.gov
AUClast (Area Under the Curve) 1.1 µg·h/mL nih.gov
t1/2 (Terminal Half-life) 1 hour nih.gov
Primary Route of Elimination Renal (96% of dose recovered in urine) nih.gov

Enzymatic Biotransformation of Isavuconazole

Once formed from the prodrug, the active moiety isavuconazole undergoes further metabolism primarily in the liver. nih.gov This biotransformation is mediated by phase I and phase II enzyme systems.

The primary pathway for isavuconazole metabolism is through the cytochrome P450 (CYP) system. cresemba.com Preclinical and in vitro studies using human liver microsomes have identified CYP3A4 and, to a lesser degree, CYP3A5 as the principal isoenzymes responsible for its biotransformation. nih.govdrugbank.comcresemba.comnih.gov The metabolism of isavuconazole shows a strong correlation with CYP3A4/5 activity. nih.govresearchgate.netnih.gov

The critical role of CYP3A4 is confirmed by drug-drug interaction studies. Co-administration with potent CYP3A4 inhibitors or inducers significantly alters isavuconazole plasma concentrations. For instance, the strong CYP3A4 inhibitor ketoconazole (B1673606) was found to increase the isavuconazole area under the concentration-time curve (AUC) by 422%. researchgate.net Conversely, the potent CYP3A4 inducer rifampin decreased the isavuconazole AUC by 90%. researchgate.netnih.govprinsesmaximacentrum.nl These findings establish isavuconazole as a sensitive substrate for CYP3A4. nih.govresearchgate.net

Table 3: Effect of CYP3A4 Modulators on Isavuconazole Pharmacokinetics

Co-administered DrugCYP3A4 RoleEffect on Isavuconazole CmaxEffect on Isavuconazole AUCReference
Ketoconazole Strong Inhibitor+9%+422% researchgate.net
Rifampin Strong Inducer-75%-90% researchgate.net

Following phase I metabolism by CYP3A enzymes, isavuconazole can undergo secondary metabolism by UDP-glucuronosyltransferases (UGTs). cresemba.comnih.gov UGTs are a superfamily of enzymes that play a major role in the metabolism of a wide array of compounds by catalyzing the transfer of glucuronic acid to a substrate. nih.gov This process, known as glucuronidation, generally increases the water solubility of the compound, facilitating its excretion from the body. nih.gov While CYP3A4 and CYP3A5 are responsible for the initial and primary metabolism of isavuconazole, subsequent conjugation reactions mediated by UGTs contribute to the formation of additional metabolites. cresemba.comnih.gov In vitro experiments have also shown that isavuconazole can act as a weak inhibitor of certain UGT isoforms, including UGT1A1, UGT1A9, and UGT2B7. nih.gov

Protein Binding Dynamics of Isavuconazole in Biological Systems

The active moiety, isavuconazole, demonstrates a high affinity for plasma proteins once it is formed from the prodrug. drugbank.comcresemba.com Research consistently shows that isavuconazole is highly protein-bound, with the bound fraction exceeding 99% in healthy individuals. cresemba.comnih.gov The primary binding protein is albumin. drugbank.comcresemba.comnih.gov This extensive binding results in a large volume of distribution, estimated at approximately 450 liters, indicating significant distribution into tissues. drugbank.comcresemba.com

Only the unbound, or free, fraction of a drug is pharmacologically active and available for metabolism and clearance. nih.govnih.gov While often considered to be a constant of around 1%, recent studies in patient populations have revealed significant variability in the unbound fraction of isavuconazole. nih.gov In critically ill patients, the median unbound fraction has been observed to be higher than in healthy volunteers, with values ranging widely. nih.govnih.gov For instance, one study reported a median unbound fraction of 1.59% with a range of 0.42% to 5.30%, while another found a median of 1.65% with a range of 0.83% to 3.25%. nih.govnih.gov This variability can be influenced by physiological conditions such as hypoalbuminemia, which is common in critically ill patients and can lead to a higher proportion of free drug. nih.govnih.gov

ParameterFindingSource(s)
Extent of Protein Binding >99% in healthy volunteers cresemba.comnih.gov
Primary Binding Protein Albumin drugbank.comcresemba.comnih.gov
Median Unbound Fraction (fu) in Patients 1.59% - 1.65% nih.govnih.gov
Range of Unbound Fraction (fu) in Patients 0.42% - 5.30% nih.govnih.gov
Factors Influencing Binding Hypoalbuminemia can decrease protein binding and increase the unbound fraction. nih.govnih.gov

Molecular Mechanisms of Isavuconazole's Antifungal Action

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

Isavuconazole's primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, an essential sterol component in fungi. nih.govnih.govmdpi.com This action is fungicidal, leading to fungal cell death. nih.govmedsafe.govt.nz The inhibition of ergosterol synthesis leads to a cascade of detrimental effects within the fungal cell.

Specific Targeting of Lanosterol (B1674476) 14-alpha-Demethylase (CYP51/Erg11p)

The specific molecular target of isavuconazole is the fungal cytochrome P450 (CYP) enzyme, lanosterol 14-alpha-demethylase. nih.govmdpi.comnih.gov This enzyme, encoded by the ERG11 or CYP51 gene, is a critical catalyst in the conversion of lanosterol to ergosterol. nih.govnih.gov By selectively inhibiting this enzyme, isavuconazole effectively halts a crucial step in the ergosterol biosynthesis pathway. nih.govnih.gov The enzyme is highly conserved across various fungal species, contributing to isavuconazole's broad spectrum of activity. mdpi.com Notably, mammalian demethylase enzymes are less susceptible to inhibition by isavuconazole, which accounts for its selective toxicity towards fungal cells. nih.govnih.gov

Biochemical Consequences for Fungal Cell Membrane Structure and Function

The inhibition of lanosterol 14-alpha-demethylase by isavuconazole leads to a depletion of ergosterol in the fungal cell membrane. nih.govnih.gov Concurrently, there is an accumulation of toxic methylated sterol precursors, such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol. nih.govnih.gov This altered sterol composition disrupts the normal structure and fluidity of the cell membrane, leading to increased permeability and impaired function of membrane-bound enzymes. nih.govnih.govnih.gov Ultimately, these disruptions compromise the structural integrity of the fungal cell, leading to cell growth inhibition and death. nih.govnih.gov

Structural Basis of Isavuconazole-CYP51 Enzyme Interactions

Molecular Docking and Active Site Analysis of Fungal CYP51

Molecular docking studies have provided insights into the interaction between isavuconazole and the active site of the fungal CYP51 enzyme. The active site contains a heme iron atom, which is crucial for the enzyme's catalytic activity. mdpi.commdpi.com Isavuconazole, like other azole antifungals, positions its triazole ring to form a coordination bond with this heme iron. researchgate.netnih.govdrugbank.com This binding effectively blocks the substrate, lanosterol, from accessing the active site. mdpi.com The interaction is further stabilized by hydrophobic interactions between the drug molecule and amino acid residues within the active site pocket. nih.gov

Importance of Triazole Ring Orientation and Side Chain Architecture in Binding Affinity

The structural features of isavuconazole are critical for its potent inhibitory activity. The triazole ring is essential for coordinating with the heme iron at the core of the CYP51 active site. researchgate.netdrugbank.com A distinguishing feature of isavuconazole is its flexible side arm, which is believed to orient the molecule optimally within the binding pocket. nih.govmdpi.comoup.com This specific orientation facilitates a strong interaction between the triazole ring and the heme moiety, enhancing its binding affinity and contributing to its broad-spectrum activity, even against some pathogens resistant to other azoles. researchgate.netnih.govoup.com The more elongated structure of isavuconazole allows it to make additional contacts with residues in the active site, such as F365, M367, and M471, via its thiazolyl benzonitrile (B105546) moiety. nih.gov

Comparative Molecular Pharmacology with Other Azole Antifungals

Isavuconazole belongs to the triazole class of antifungal agents, which also includes fluconazole (B54011), itraconazole (B105839), voriconazole (B182144), and posaconazole (B62084). nih.govmdpi.com All triazoles share the same fundamental mechanism of action: inhibition of lanosterol 14-alpha-demethylase. nih.govoup.com However, there are notable differences in their molecular interactions and resulting antifungal spectrum and potency.

The structural variations among the azoles influence their fit within the CYP51 active site and their spectrum of activity. For instance, isavuconazole's unique side chain is suggested to provide a better fit and stronger binding to the fungal CYP51 protein compared to some other azoles, conferring a broader spectrum of activity. nih.govoup.com

In vitro studies have compared the inhibitory activity of isavuconazole with other azoles. For example, against Aspergillus fumigatus CYP51 enzymes, isavuconazole and voriconazole both demonstrated tight binding. nih.gov However, isavuconazole showed a stronger perturbation of the sterol composition in A. fumigatus cells at low concentrations compared to voriconazole, suggesting increased potency. nih.gov When tested against Candida species, isavuconazole's activity is generally comparable to that of voriconazole and posaconazole. oup.com

Cross-resistance among azoles can occur due to mutations in the CYP51A gene, which can alter the target enzyme and reduce the binding affinity of the drugs. nih.govmdpi.com However, the unique structural properties of isavuconazole may allow it to retain activity against some strains that are resistant to other azoles. oup.com

Table 1: Comparison of Azole Antifungals

Feature Isavuconazole Voriconazole Posaconazole Itraconazole Fluconazole
Core Structure Triazole Triazole Triazole Triazole Triazole
Primary Target Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51)
Key Structural Feature Flexible side arm for optimal binding nih.govoup.com Extended side chain
Binding to Human CYP51 Binds tightly but is a poor inhibitor nih.gov Weak binding nih.gov

Investigational Studies on Off-Target Molecular Interactions with Host Proteins

While isavuconazole demonstrates a high selectivity for fungal CYP51, it has been studied for its potential interactions with human (host) proteins, including human cytochrome P450 enzymes and ion channels.

Assessment of Human Cytochrome P450 51 (hCYP51) Inhibition

Isavuconazole has been evaluated for its inhibitory activity against the human ortholog of its fungal target, human cytochrome P450 51 (hCYP51). While it does inhibit hCYP51, it does so to a much lesser extent than its fungal counterpart. Research has shown that isavuconazole is a relatively poor inhibitor of hCYP51 activity, with a reported half-maximal inhibitory concentration (IC50) value of 25 µM. nih.govresearchgate.net This is significantly higher—55 to 120-fold greater—than the IC50 values observed for the Aspergillus fumigatus CYP51 enzymes. nih.gov For comparison, the IC50 value for voriconazole against hCYP51 was even higher at 112 µM. nih.govresearchgate.net This notable difference in inhibitory concentrations between the fungal and human CYP51 enzymes underscores the selectivity of isavuconazole, contributing to its therapeutic window. researchgate.net Interestingly, despite being a weaker inhibitor, isavuconazole was found to bind tightly to purified hCYP51. nih.gov

Table 1: Comparative In Vitro Inhibition of Fungal vs. Human CYP51 by Isavuconazole

Target Enzyme Organism Isavuconazole IC50 Reference
CYP51 Aspergillus fumigatus Significantly lower than hCYP51 nih.gov
hCYP51 Homo sapiens 25 µM nih.govresearchgate.net

Exploration of Isavuconazole's Impact on Human Ion Channels (e.g., hERG, L-type Calcium Channels)

Preclinical studies have investigated the effects of isavuconazole on various human ion channels, which are crucial for cardiac function and other physiological processes.

In vitro patch-clamp studies using cell lines expressing specific human cardiac ion channels revealed that isavuconazole can inhibit several of these channels at certain concentrations. nih.gov The L-type Ca2+ channels (hCav1.2) were identified as being the most sensitive to inhibition by isavuconazole. nih.gov The proposed mechanism for the observed QTc interval shortening with isavuconazole is the inhibition of the L-type calcium channel. nih.gov

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a key channel in cardiac repolarization, was also observed. nih.govnih.gov The 50% inhibitory concentration (IC50) for the hERG channel was within the tested drug concentration range in these in vitro studies. nih.gov However, it's important to note that the IC50 values for these ion channels were higher than the maximum serum concentrations of non-protein-bound isavuconazole observed in vivo. nih.gov

Table 2: In Vitro Inhibitory Effects of Isavuconazole on Human Ion Channels

Ion Channel Sensitivity to Isavuconazole Inhibition Finding Reference
L-type Ca2+ channels (hCav1.2) Most sensitive IC50 within tested range nih.gov
hERG K+ channel Sensitive IC50 within tested range nih.gov
hNav1.5 Na+ channels Less sensitive Inhibited to a lesser extent nih.gov

These off-target interactions with human ion channels have been a point of investigation, though the clinical significance continues to be evaluated. nih.govnih.gov

In Vitro Antifungal Spectrum and Susceptibility Profiling

Comprehensive Antifungal Activity Against Diverse Fungal Pathogens

The antifungal spectrum of isavuconazole (B1672201) is extensive, encompassing the majority of species responsible for invasive fungal diseases.

Isavuconazole exhibits potent activity against a wide array of Candida species. Studies utilizing European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies show very low modal Minimum Inhibitory Concentrations (MICs) for several species. nih.gov For Candida albicans and Candida dubliniensis, the modal MIC and MIC₅₀ (the concentration inhibiting 50% of isolates) values were found to be ≤0.004 mg/L. nih.gov Other common species also showed high susceptibility, with modal MIC/MIC₅₀ values of 0.008 mg/L for Candida tropicalis and 0.016 mg/L for Candida parapsilosis. nih.gov

Table 1: In Vitro Susceptibility of Candida Species to Isavuconazole (EUCAST)

SpeciesModal MIC (mg/L)MIC₅₀ (mg/L)
Candida albicans≤0.004≤0.004
Candida glabrata0.060.06
Candida krusei0.1250.125
Candida tropicalis0.0080.008
Candida parapsilosis0.0160.016

Data sourced from EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates. nih.gov

Isavuconazole is approved for the treatment of invasive aspergillosis and mucormycosis, reflecting its activity against these molds. nih.govmedscape.com For Aspergillus species, MIC₅₀ and MIC₉₀ values from pooled clinical trial data were 1 µg/ml and 4 µg/ml, respectively, using both Clinical and Laboratory Standards Institute (CLSI) and EUCAST methods. nih.gov Activity can vary by species, with the modal MIC for A. fumigatus and A. flavus being 1 µg/ml, while A. terreus shows a modal MIC of 0.5 µg/ml and the A. niger species complex shows a higher modal MIC of 1 µg/ml. nih.gov

Table 2: In Vitro Susceptibility of Aspergillus and Mucorales to Isavuconazole

Organism GroupSpecies ExampleMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Aspergillus spp.A. fumigatus14
Mucorales (overall)Rhizopus spp.2>8

Aspergillus data sourced from Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole (B182144) for Invasive Aspergillosis. nih.gov Mucorales data sourced from Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates. nih.gov

Isavuconazole has demonstrated in vitro activity against a range of dimorphic and rare fungi. nih.govnih.gov It shows good activity against Cryptococcus neoformans, with a reported MIC₉₀ of 0.12 µg/ml. nih.gov CLSI MIC data for a small number of isolates showed ranges of 0.008–0.12 µg/mL for C. neoformans and 0.008–0.12 µg/mL for C. gattii. nih.gov Activity has also been observed against Histoplasma capsulatum, with MICs of 0.03 µg/mL reported for two isolates. nih.gov Data for Blastomyces dermatitidis were not available in the same study. nih.gov

Table 3: In Vitro Susceptibility of Dimorphic and Rare Fungi to Isavuconazole (CLSI)

SpeciesNumber of IsolatesMIC Range (µg/mL)
Cryptococcus neoformans60.008–0.12
Cryptococcus gattii70.008–0.12
Histoplasma capsulatum20.03

Data sourced from Isavuconazole Treatment of Cryptococcosis and Dimorphic Mycoses. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs)

The in vitro activity of isavuconazole is primarily quantified by determining MICs, with less data available on Minimum Fungicidal Concentrations (MFCs).

Standardized methodologies are crucial for reproducible susceptibility testing. The two primary reference methods are the broth microdilution techniques developed by EUCAST and CLSI. nih.govjmu.edu Studies comparing these two methods for isavuconazole have found a high degree of correlation. For Candida species, the essential agreement between CLSI and EUCAST methods was 99.1%. nih.gov Similarly, a 98.3% essential agreement was found when testing against Mucorales. jmu.edu

In addition to reference broth microdilution methods, which can be complex to implement in a routine diagnostic laboratory, commercial methods such as the MIC Test Strip are available. liofilchem.netnih.gov The MIC Strip test is based on a gradient diffusion principle and has also shown a very high level of agreement (99.3%) with the EUCAST broth microdilution method for testing yeasts, making it a reliable alternative for determining isavuconazole susceptibility. nih.gov

The susceptibility to isavuconazole varies significantly not only between different genera but also among species within the same genus. This species-specific pattern is evident across the spectrum of fungi.

Among Candida species, a clear difference in susceptibility is observed, with C. albicans and C. tropicalis being highly susceptible, while C. glabrata and C. krusei consistently exhibit higher MIC values. nih.gov

Within the genus Aspergillus, species-level differences are also apparent. Epidemiological cutoff values (ECVs), which help distinguish wild-type from non-wild-type isolates, have been proposed by EUCAST and differ by species: 2 µg/mL for A. fumigatus and A. flavus, but lower for A. terreus (1 µg/mL) and higher for A. niger (4 µg/mL). nih.gov

This pattern of species-specific susceptibility is particularly pronounced for the Mucorales. Isavuconazole is generally more active against Rhizopus and Lichtheimia species than against Mucor species, a critical consideration for clinical application. nih.gov

Comparative In Vitro Antifungal Activity Evaluations

The in vitro potency of isavuconazole has been extensively compared to other commonly used azole antifungals. These studies are crucial for understanding its potential role in treating various fungal infections.

Comparison with Other Azole Antifungals (e.g., Voriconazole, Posaconazole (B62084), Itraconazole (B105839), Fluconazole)

Isavuconazole has demonstrated a broad spectrum of in vitro activity against a wide range of clinically important yeasts and molds. nih.govasm.org Comparative studies consistently show its potent activity, which is often comparable or superior to other azoles against certain species.

Against Candida species, isavuconazole is highly active, including against bloodstream isolates. nih.govasm.org One study found that in terms of MIC50 values, isavuconazole was more active than itraconazole and voriconazole against C. albicans and C. glabrata. nih.govasm.org Against 296 Candida bloodstream isolates, the MIC90 of isavuconazole for C. albicans was 0.004 mg/L, while for voriconazole and itraconazole it was 0.03 mg/L and 0.008 mg/L, respectively. asm.org For C. glabrata, the isavuconazole MIC90 was 0.5 mg/L, compared to higher or equal values for some other azoles. asm.org

In the case of Aspergillus species, isavuconazole exhibits excellent in vitro activity, with its potency often paralleling that of voriconazole. asm.org A multicenter Italian study showed that for Aspergillus fumigatus, the MIC90 of isavuconazole was 0.5 µg/mL, similar to voriconazole's MIC90 of 0.25 µg/mL. researchgate.net Against Aspergillus terreus, isavuconazole and voriconazole had comparable MIC90 values of 0.25 µg/mL and 0.5 µg/mL, respectively. researchgate.net However, against Aspergillus niger, isavuconazole showed higher MIC values than voriconazole. researchgate.net

Against Cryptococcus neoformans, isavuconazole has shown potent in vitro activity, with one study reporting an MIC90 of 0.016 μg/ml, which was lower than that of voriconazole (0.125 μg/ml), itraconazole (0.25 μg/ml), and fluconazole (B54011) (4 μg/ml). nih.gov

The in vitro activity of isavuconazole against members of the order Mucorales is a key differentiator from some other azoles like voriconazole. nih.gov Isavuconazole is generally more active than voriconazole but less active than posaconazole against Mucorales isolates. nih.gov For instance, against 292 Mucorales isolates, isavuconazole showed comparable activity to itraconazole. nih.govasm.org

Comparative In Vitro Activity of Isavuconazole and Other Azoles against Various Fungal Species (MIC in mg/L)

Fungus Antifungal Agent MIC50 MIC90 MIC Range
Candida albicans Isavuconazole ≤0.03 ≤0.03 ≤0.03–>16
Voriconazole ≤0.03 ≤0.03–0.06 ≤0.03–>16
Posaconazole ≤0.03 ≤0.03–0.25 ≤0.03–0.5
Fluconazole 0.25 0.5 ≤0.12-128
Aspergillus fumigatus Isavuconazole 1 1 0.12- >8
Voriconazole 0.5 0.5 0.03- >8
Posaconazole 0.12 0.25 0.03- >8
Itraconazole 0.5 1 0.06- >8
Cryptococcus neoformans Isavuconazole 0.008 0.016 0.002-0.06
Voriconazole 0.06 0.125 0.008-0.5
Posaconazole 0.008 0.016 0.002-0.125
Fluconazole 2 4 0.125-16
Rhizopus arrhizus Isavuconazole 2 4 0.25->16
Voriconazole 8 16 1->16
Posaconazole 0.5 1 0.06-4

Data compiled from multiple sources. asm.orgnih.gov Note: MIC values can vary between studies due to different methodologies and isolate collections.

Assessment of Activity Against Azole-Resistant Fungal Isolates (e.g., Voriconazole-Resistant Mucorales, Fluconazole-Resistant Candida spp.)

A critical aspect of a new antifungal agent is its activity against pathogens that have developed resistance to existing drugs. Isavuconazole has been evaluated against several azole-resistant fungal isolates.

Isavuconazole demonstrates notable in vitro activity against Mucorales, an order of fungi intrinsically resistant to voriconazole. nih.gov In a study of 72 clinical isolates of Mucorales, all were found to be resistant to voriconazole, while all were potentially susceptible to isavuconazole and posaconazole. nih.gov Notably, a higher percentage of isolates were potentially susceptible to isavuconazole compared to posaconazole. nih.gov However, its activity can be species-dependent, with some species like Mucor circinelloides showing reduced susceptibility. asm.orgnih.gov

Against fluconazole-resistant Candida species, isavuconazole generally retains good activity. nih.gov In a study of 296 Candida bloodstream isolates, 2% of isolates (C. glabrata and C. krusei) were resistant to fluconazole. nih.govasm.org Isavuconazole demonstrated high activity against these fluconazole-resistant strains. nih.gov However, cross-resistance can occur. The mechanisms of azole resistance, such as alterations in the target enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene) and overexpression of efflux pumps, can affect the activity of isavuconazole, similar to other azoles. asm.org

Studies on Aspergillus fumigatus isolates with defined azole resistance mechanisms, such as mutations in the cyp51A gene, have shown that cross-resistance between azoles is common. nih.gov For instance, isolates with the TR34/L98H mutation, which confers resistance to itraconazole, often show elevated MICs to voriconazole, posaconazole, and isavuconazole as well. nih.gov One study found that among A. fumigatus isolates with CYP51 alterations, 78.1% were non-wild-type to isavuconazole, while 90.1% were non-wild-type to itraconazole and 53.1% to voriconazole. nih.gov

In Vitro Activity of Isavuconazole Against Azole-Resistant Fungal Isolates (MIC in mg/L)

Fungal Isolate Type Antifungal Agent MIC50 MIC90 Key Findings
Voriconazole-Resistant Mucorales Isavuconazole 4 8 Isavuconazole is active against Mucorales, which are inherently resistant to voriconazole.
Voriconazole >16 >16 Demonstrates the intrinsic resistance of Mucorales to voriconazole.
Fluconazole-Resistant Candida glabrata Isavuconazole 0.25 0.5 Isavuconazole generally maintains activity against fluconazole-resistant C. glabrata.
Fluconazole 32 >64 Confirms the resistance of the tested isolates to fluconazole.
Itraconazole-Resistant Aspergillus fumigatus (with cyp51A mutations) Isavuconazole 2 4 Cross-resistance is observed, but isavuconazole may retain some activity.
Itraconazole >8 >8 Confirms the resistance of the tested isolates to itraconazole.

Data synthesized from multiple research findings. nih.govnih.govnih.gov MIC values are representative and can vary.

Mechanisms of Antifungal Resistance to Isavuconazole

Characterization of Intrinsic and Acquired Resistance Pathways

Fungal resistance to isavuconazole (B1672201) can be broadly categorized as either intrinsic or acquired. Intrinsic resistance is an innate characteristic of a fungal species, where all or most isolates are naturally less susceptible to the drug without prior exposure. This can be due to inherent structural or physiological features of the fungus. For instance, some fungal species may possess a CYP51 enzyme with a lower binding affinity for isavuconazole.

Acquired resistance, on the other hand, develops in a previously susceptible fungal population following exposure to an antifungal agent. jmbfs.org This is a significant clinical concern as it can lead to therapeutic failure in patients undergoing treatment. Acquired resistance often arises from stable genetic changes, such as mutations in genes encoding the drug target or efflux pumps, which are then selected for under the pressure of antifungal therapy. mdpi.com The development of acquired resistance can occur through prolonged treatment of chronic fungal infections or through environmental exposure to azole-based fungicides used in agriculture, which can lead to cross-resistance to medical triazoles. nih.gov

Genetic Determinants of Isavuconazole Resistance

The primary mechanism of action for isavuconazole is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene (also known as ERG11 in yeasts). mdpi.com Consequently, genetic alterations affecting this enzyme are a major driver of isavuconazole resistance.

Mutations and Amino Acid Substitutions in Fungal CYP51 (e.g., Cyp51A) Gene

The most well-documented mechanism of acquired azole resistance involves point mutations within the cyp51A gene in Aspergillus fumigatus. nih.gov These mutations lead to amino acid substitutions in the Cyp51A protein, altering its three-dimensional structure. This structural change can reduce the binding affinity of isavuconazole to the enzyme, thereby diminishing its inhibitory effect. mdpi.com

Several specific mutations in cyp51A have been associated with isavuconazole resistance. For example, substitutions at codons G54, M220, and G448 have been linked to reduced susceptibility. nih.govnih.gov Notably, some mutations that confer resistance to other triazoles, such as voriconazole (B182144), also result in cross-resistance to isavuconazole. mdpi.com The impact of these mutations on the minimum inhibitory concentration (MIC) of isavuconazole can vary depending on the specific amino acid change. For instance, isolates with G54 and M220 alterations may exhibit MICs within the wild-type range, suggesting that isavuconazole's efficacy may not be significantly affected by these specific mutations alone. nih.gov

Table 1: Key Cyp51A Point Mutations in Aspergillus fumigatus and their Impact on Isavuconazole MICs

MutationEffect on Isavuconazole SusceptibilityAssociated Cross-ResistanceReference
G54Variable, may have MICs in the wild-type rangeOften susceptible to voriconazole nih.govoup.com
M220Variable, may have MICs in the wild-type rangeCan confer resistance to other azoles nih.govnih.gov
G448SConfers resistanceVoriconazole nih.gov
Y121FOften found in combination with other mutationsVoriconazole mdpi.com
T289AOften found in combination with other mutationsVoriconazole mdpi.com
G138CCan lead to reduced susceptibilityPan-azole resistance nih.gov
I242VAlteration detected in non-wild-type isolates- nih.gov

Role of Alterations in CYP51 Promoter Regions

Besides mutations within the coding sequence of the cyp51A gene, alterations in its promoter region are another significant mechanism of resistance. These alterations typically involve the insertion of tandem repeats (TR) in the promoter, leading to overexpression of the cyp51A gene. mdpi.com This increased production of the target enzyme means that a higher concentration of the antifungal drug is required to inhibit its activity effectively.

Two of the most well-characterized promoter alterations are a 34-base pair tandem repeat (TR₃₄) and a 46-base pair tandem repeat (TR₄₆). These are often found in combination with specific point mutations, such as L98H with TR₃₄ (TR₃₄/L98H) and Y121F and T289A with TR₄₆ (TR₄₆/Y121F/T289A). mdpi.comnih.gov Isolates harboring the TR₃₄/L98H mutation often exhibit elevated MICs to isavuconazole. nih.govoup.com Similarly, the TR₄₆/Y121F/T289A combination is associated with high-level resistance to voriconazole and often cross-resistance to isavuconazole. oup.comnih.gov The emergence of these resistance mechanisms has been linked to the environmental use of azole fungicides. nih.gov

Table 2: Tandem Repeat Alterations in the cyp51A Promoter of Aspergillus fumigatus and Isavuconazole Resistance

Promoter AlterationAssociated Point MutationsImpact on Isavuconazole MICReference
TR₃₄L98HElevated MICs (e.g., 4 to >16 mg/L) nih.govoup.com
TR₄₆Y121F, T289AOften high MICs (e.g., >16 mg/L) oup.com
TR₅₃-Associated with azole resistance mdpi.com

Contribution of Efflux Pump Overexpression to Isavuconazole Resistance

Another crucial mechanism of antifungal resistance is the active transport of drug molecules out of the fungal cell, a process mediated by efflux pumps. mdpi.com This reduces the intracellular concentration of the antifungal agent, preventing it from reaching its target. Two major superfamilies of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. oup.comnih.gov

In Candida species, the overexpression of genes encoding ABC transporters, such as CDR1 and CDR2, and the MFS transporter MDR1, is a common cause of azole resistance. frontiersin.org Studies have shown that isavuconazole is a substrate for ABC transporters, and their overexpression can lead to increased isavuconazole MICs. mdpi.comnih.gov Specifically, Cdr1 and CgCDR1 have been shown to have a significant impact on isavuconazole MICs in Candida albicans. mdpi.com In contrast, the effect of MFS transporters like MDR1 on isavuconazole susceptibility appears to be less pronounced compared to their effect on other azoles like fluconazole (B54011) and voriconazole. mdpi.com

In Aspergillus fumigatus, while less described than cyp51A mutations, efflux pump overexpression is also a recognized resistance mechanism. mdpi.com Upregulation of genes such as cdr1B (an ABC transporter) has been associated with azole resistance. asm.org

Modifications in Fungal Sterol Biosynthesis and Membrane Composition as Resistance Mechanisms

Fungi can also develop resistance to isavuconazole by altering their sterol biosynthesis pathway, thereby reducing their dependence on ergosterol (B1671047) or by preventing the accumulation of toxic sterol intermediates that result from Cyp51 inhibition.

One such mechanism involves mutations in the ERG3 gene, which encodes the C-5 sterol desaturase. mdpi.com In a wild-type fungus, inhibition of Cyp51 by an azole leads to the accumulation of a toxic methylated sterol. The Erg3 enzyme would normally convert this into a less harmful product. However, a loss-of-function mutation in ERG3 can prevent the formation of this toxic intermediate, allowing the fungus to survive in the presence of the azole, albeit with an altered membrane composition. mdpi.com

Recent research has also highlighted the role of other genes in the ergosterol biosynthesis pathway, such as hmg1, which encodes HMG-CoA reductase. nih.gov Mutations in the sterol sensing domain of Hmg1 can lead to pan-triazole resistance in A. fumigatus. nih.gov This suggests that triazoles may have a secondary mechanism of action by inducing negative feedback on HMG-CoA reductase, and mutations that disrupt this feedback can confer resistance. nih.gov

Furthermore, the regulation of the ergosterol biosynthesis pathway is controlled by transcription factors such as Upc2 in yeasts and SrbA in filamentous fungi. frontiersin.orgnih.gov Gain-of-function mutations in UPC2 can lead to the upregulation of ERG11 and other ergosterol biosynthesis genes, resulting in azole resistance. nih.govresearchgate.net Similarly, alterations in SrbA could potentially lead to transcriptional changes that confer triazole resistance in A. fumigatus. frontiersin.org

Molecular Basis of Cross-Resistance Patterns Among Triazole Antifungals

Cross-resistance, where resistance to one antifungal agent confers resistance to other agents within the same class, is a significant clinical challenge. mdpi.com The molecular basis for cross-resistance among triazoles, including isavuconazole, is often linked to the specific resistance mechanism.

Mutations in the cyp51A gene are a primary driver of cross-resistance. mdpi.com The structural similarities between different triazole molecules mean that a single amino acid substitution in the Cyp51A protein can reduce the binding affinity of multiple drugs. nih.gov For example, the TR₃₄/L98H mutation in A. fumigatus is known to confer resistance to itraconazole (B105839) and posaconazole (B62084), and often leads to elevated isavuconazole MICs. mdpi.comoup.com Similarly, the TR₄₆/Y121F/T289A mutation, which causes high-level voriconazole resistance, also typically results in high isavuconazole MICs. oup.com However, the cross-resistance pattern is not always uniform. Some mutations may have a greater impact on certain triazoles than others. For instance, isolates with G54 mutations can be resistant to itraconazole and posaconazole but remain susceptible to voriconazole and have variable MICs for isavuconazole. nih.govoup.com

Efflux pump overexpression can also contribute to cross-resistance. Pumps like Cdr1 in Candida albicans can transport a broad range of substrates, including multiple azoles. nih.gov Therefore, upregulation of such pumps can lead to simultaneous resistance to fluconazole, voriconazole, and isavuconazole. mdpi.comnih.gov

The specific pattern of cross-resistance is therefore dependent on the particular molecular mechanism at play in the fungal isolate. Understanding these patterns is crucial for guiding appropriate antifungal therapy when resistance to one azole is detected.

Preclinical Research and Investigational Animal Models

In Vivo Efficacy Studies in Murine Models of Invasive Fungal Infections

Murine models that mimic human invasive fungal diseases have been crucial in defining the spectrum of activity and pharmacodynamic drivers of isavuconazole's efficacy.

The efficacy of isavuconazole (B1672201) has been demonstrated in various murine models of invasive aspergillosis (IA), including those caused by Aspergillus fumigatus, Aspergillus flavus, and against isolates with defined azole-resistance mechanisms. nih.govdovepress.comnih.gov In a neutropenic murine model of invasive pulmonary aspergillosis caused by A. fumigatus, treatment was shown to be effective, with efficacy being dependent on both the plasma concentration and the minimum inhibitory concentration (MIC) of the specific fungal isolate. dovepress.com

The key pharmacodynamic index correlated with efficacy in these models is the ratio of the 24-hour free-drug area under the concentration-time curve (AUC) to the MIC. nih.govdovepress.com An AUC/MIC ratio of 24.73 was associated with achieving 50% survival in a murine IA model. nih.govdovepress.com Studies in immunocompetent mice infected with A. fumigatus showed that survival was dose-dependent, with maximal survival (100%) being achieved at specific doses for wild-type isolates and certain cyp51A gene mutants, though a maximum response was not seen for all resistant strains even at the highest doses tested. dovepress.com

In a different model using mice with chronic granulomatous disease, isavuconazole was found to penetrate efficiently into Aspergillus-infected lungs and brains, leading to a reduction in fungal burden. nih.gov

Table 1: Efficacy of Isavuconazonium (B1236616) Sulfate (B86663) in a Murine Model of Invasive Aspergillosis Against Various A. fumigatus Isolates

A. fumigatus Isolate (Resistance Mutation) Isavuconazole MIC (mg/L) Prodrug Dose for Max Effect (100% Survival)
Wild-type 0.5 64 mg/kg
G54W mutant 4.0 128 mg/kg
M220I mutant 4.0 256 mg/kg (q12)
TR34/L98H mutant 8.0 Max response not achieved

Data sourced from a study in an immunocompetent murine model of invasive aspergillosis. dovepress.com

The pharmacodynamics of isavuconazole have been assessed in murine models of disseminated candidiasis. nih.gov Research in these models identified that the ratio of the 24-hour free-drug AUC to the MIC was the pharmacodynamic index most predictive of therapeutic efficacy. nih.gov Notably, the AUC/MIC target values required for efficacy were observed to be significantly lower for infections caused by Candida glabrata and Candida tropicalis when compared to those caused by Candida albicans. nih.gov

Isavuconazole has shown significant efficacy in murine models of invasive mucormycosis. In studies using neutropenic mice infected with Rhizopus delemar (a species historically known as Rhizopus oryzae), high-dose isavuconazonium sulfate treatment prolonged survival and lowered the fungal burden in tissues like the lungs and brain. nih.govdovepress.com The efficacy was found to be comparable to that of high-dose liposomal amphotericin B. nih.gov

In one study, neutropenic mice with a pulmonary R. delemar infection treated with a high dose of isavuconazonium sulfate had a 21-day survival rate of 70%, compared to just 10% in the placebo-treated group. dovepress.com A separate investigation confirmed these findings, showing a 65% survival rate with isavuconazonium sulfate treatment versus 15% for placebo controls. nih.gov This treatment also resulted in an approximate 1-log decrease in fungal burdens in both the lungs and brain compared to controls. nih.gov Efficacy has also been demonstrated against other Mucorales, such as Mucor circinelloides, where isavuconazole was as effective as liposomal amphotericin B in prolonging the survival of infected mice.

Table 2: Survival and Fungal Burden in a Neutropenic Murine Model of Rhizopus delemar Infection

Treatment Group 21-Day Survival Rate Tissue Fungal Burden Reduction
Isavuconazonium Sulfate (high dose) 65% - 70% ~1-log decrease in lung and brain
Liposomal Amphotericin B (high dose) 40% Comparable to Isavuconazole
Placebo 10% - 15% N/A

Data compiled from studies in neutropenic mice with intratracheal R. delemar infection. dovepress.comnih.gov

Pharmacokinetic Investigations in Animal Models

Pharmacokinetic studies in animals have been essential for understanding the absorption, distribution, and elimination of isavuconazole.

Quantitative whole-body autoradiography studies in rats following oral administration of radiolabeled isavuconazonium sulfate have provided detailed insights into the tissue distribution of isavuconazole. nih.govnih.gov After a single dose, radioactivity was rapidly and widely distributed, being detectable in 56 out of 65 tissues and fluids within one hour. nih.govnih.gov

The highest maximum concentrations (Cmax) of the compound were observed in the bile and liver. nih.govnih.gov Conversely, the lowest concentrations were found in the bone and eye lens. nih.govnih.gov The compound also demonstrated penetration into the central nervous system; in rats, the brain-to-plasma concentration ratio reached approximately 1.8:1. nih.govnih.gov In murine models of disseminated fungal infections, treatment reduced the fungal burden in the lung, liver, kidney, and brain, suggesting that isavuconazole achieves effective concentrations at these sites. nih.gov Studies with repeated daily dosing for up to 21 days showed that steady-state concentrations were reached in most tissues within 14 days, with no evidence of accumulation over time. nih.gov

Table 3: Peak Concentration of Isavuconazole-Related Radioactivity in Rat Tissues After a Single Oral Dose

Tissue Peak Concentration (Cmax)
High Concentration
Bile 66.6 µg eq/g
Liver 24.7 µg eq/g
Low Concentration
Bone 0.070 µg eq/g
Eye Lens 0.077 µg eq/g

Data from a quantitative whole-body autoradiography study in rats. nih.govnih.gov

Investigations in animal models point towards the primary routes of isavuconazole elimination. The autoradiography study in rats revealed extremely high concentrations of radioactivity in the bile, which strongly indicates that biliary excretion is a major pathway for the elimination of the compound and its metabolites. nih.gov Following a single dose, radioactivity was cleared from most tissues by 144 hours, although it persisted longer in the liver (up to 336 hours) and adrenal glands (up to 672 hours), which is consistent with the liver's central role in drug metabolism and biliary excretion. nih.govnih.gov

Emerging Research Directions and Future Perspectives in Isavuconazonium Chloride Dihydrochloride Research

Exploration of Novel Pharmacological Activities Beyond Antifungal Efficacy (e.g., Antiviral Activity against Human Cytomegalovirus)

Recent research has unveiled a promising avenue for isavuconazole (B1672201), the active moiety of isavuconazonium (B1236616) chloride dihydrochloride (B599025), beyond its established antifungal properties. Studies have demonstrated its potential as an antiviral agent, specifically against human cytomegalovirus (HCMV). nih.govnih.gov This antiviral activity is noteworthy as it extends to HCMV strains that are resistant to currently available DNA polymerase inhibitors. nih.gov

The proposed mechanism for this anti-HCMV action involves the inhibition of human cytochrome P450 51 (hCYP51), an enzyme that has been shown to be crucial for the productive replication of HCMV. nih.govnih.gov Time-of-addition experiments further suggest that isavuconazole may exert additional inhibitory effects during the initial phase of the HCMV replication cycle. nih.gov

A significant finding from in vitro studies is the synergistic antiviral activity observed when isavuconazole is combined with existing anti-HCMV drugs. nih.govnih.gov This synergism suggests the potential for combination therapies that could enhance treatment efficacy. These preliminary findings are paving the way for future clinical investigations to explore the repurposing of isavuconazole for the management of HCMV-related diseases. nih.gov

Development and Refinement of Analytical Methodologies for Research Applications

The accurate quantification of isavuconazole in biological matrices is crucial for research applications, including pharmacokinetic and pharmacodynamic studies. To this end, various analytical methodologies have been developed and refined.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been established as a reliable method for determining isavuconazole concentrations in human plasma. nih.govcardiff.ac.uk One such method, validated according to FDA guidelines, demonstrated linearity, specificity, and sensitivity with a lower limit of quantification (LLOQ) of 0.025 μg/mL. nih.govcardiff.ac.uk This HPLC-UV method employs a straightforward process of protein precipitation followed by solid-phase extraction. cardiff.ac.uk

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed. nih.govrsc.org A dual-column LC-MS/MS method has been shown to be effective for separating the drug and its metabolites from complex matrices. nih.gov This method was linear over a concentration range of 0.2 to 12.8 mg/L. nih.gov Another rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of isavuconazole in rat plasma, with a lower limit of quantification of 25 ng/ml, and has been successfully applied to pharmacokinetic studies. rsc.org

Interlaboratory "round-robin" tests have been conducted to compare the accuracy and reproducibility of different analytical assays, including LC-MS/MS, LC-UV, and bioassays, used across various European laboratories. nih.govresearchgate.net These studies highlight the importance of aligning methodologies to ensure consistent and reliable measurements of isavuconazole concentrations. researchgate.net

Interactive Table: Comparison of Analytical Methodologies for Isavuconazole Quantification

MethodMatrixLinearity RangeLower Limit of Quantification (LLOQ)Key FeaturesSource(s)
HPLC-UVHuman Plasma0.025 - 10 µg/mL0.025 µg/mLSimple, sensitive, and precise; uses standard equipment. nih.govcardiff.ac.uk
Dual-Column LC-MS/MSHuman Serum0.2 - 12.8 mg/LNot explicitly statedMore effective separation in complex matrices. nih.gov
UPLC-MS/MSRat Plasma25 - 2500 ng/mL25 ng/mLRapid resolution, suitable for pharmacokinetic studies. rsc.org
RP-HPLCBulk and Formulation1.25 - 3.75 µg/mLNot explicitly statedSimple, rapid, and precise for formulation analysis. humanjournals.com

Advanced In Vitro Modeling of Fungal-Host Interactions in the Context of Isavuconazole Exposure

Understanding the complex interplay between fungal pathogens and the host immune system in the presence of antifungal agents is critical for optimizing treatment strategies. Advanced in vitro models are being developed to simulate these interactions and evaluate the efficacy of isavuconazole.

In vitro studies have been instrumental in determining the minimum inhibitory concentrations (MICs) of isavuconazole against a wide array of fungal species, including various Aspergillus and Candida species. nih.govnih.govnih.govnih.gov These studies provide foundational data on the drug's intrinsic activity. For instance, isavuconazole has demonstrated potent in vitro activity against common Aspergillus species like Aspergillus fumigatus and Aspergillus flavus. nih.gov

Checkerboard microdilution assays have been employed to investigate the in vitro interactions between isavuconazole and other antifungal drugs, such as micafungin (B1204384) and amphotericin B. nih.gov These studies have revealed synergistic activity between isavuconazole and micafungin against several Aspergillus species, suggesting potential benefits of combination therapy. nih.gov

However, a key limitation of standard in vitro models is the absence of host immune components, such as neutrophils, which play a significant role in antifungal defense in vivo. nih.gov This highlights the need for more sophisticated in vitro systems that can incorporate host cells to better mimic the physiological environment of an infection. Future research in this area will likely focus on developing and utilizing these advanced models to gain deeper insights into the pharmacodynamics of isavuconazole in a more clinically relevant context. asm.org

Further Structural and Mechanistic Investigations of Isavuconazole Interactions with Fungal Drug Transporters

Fungal resistance to azole antifungals, including isavuconazole, is a growing concern. A primary mechanism of resistance involves the overexpression of drug efflux pumps, which actively transport the antifungal agent out of the fungal cell. nih.govnih.gov These pumps primarily belong to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families. nih.gov

Research is ongoing to elucidate the structural and mechanistic details of how isavuconazole interacts with these fungal drug transporters. Understanding these interactions at a molecular level is crucial for developing strategies to overcome resistance. While the primary mechanism of action of isavuconazole is the inhibition of lanosterol (B1674476) 14-alpha-demethylase (CYP51), its interaction with efflux pumps can significantly impact its intracellular concentration and, consequently, its efficacy. nih.govdrugbank.com

Studies have shown that mutations in the ERG11 gene, which encodes CYP51, can lead to reduced binding of azoles. nih.gov Additionally, overexpression of ABC transporters, such as Cdr1 and Cdr2 in Candida albicans, has been linked to azole resistance. nih.gov Interestingly, in vitro studies have suggested that isavuconazole's activity is less affected by certain MFS transporters compared to other azoles like fluconazole (B54011) and voriconazole (B182144). nih.gov

Further structural and functional investigations, potentially utilizing techniques like cryo-electron microscopy and computational modeling, are needed to visualize the binding of isavuconazole to these transporters. nih.govresearchgate.net Such studies could reveal key amino acid residues involved in substrate recognition and transport, providing a basis for the design of efflux pump inhibitors that could be co-administered with isavuconazole to enhance its antifungal activity against resistant strains. scispace.com

In vivo studies have also explored the interaction of isavuconazole with human drug transporters. These studies have shown that isavuconazole is a weak inhibitor of P-glycoprotein (P-gp) and may also be a mild inhibitor of organic cation transporters (OCT1, OCT2) and multidrug and toxin extrusion protein 1 (MATE1). nih.gov

Q & A

Q. What is the scientific rationale for formulating isavuconazonium as a dihydrochloride salt, and how does this influence its physicochemical properties?

The dihydrochloride salt form contains two chloride ions, which enhance aqueous solubility and stability compared to mono-hydrochloride salts. This is critical for improving bioavailability, as demonstrated in pharmacokinetic studies where the dihydrochloride form achieved consistent plasma trough concentrations of the active metabolite, isavuconazole, after oral and intravenous administration . The dual chloride ions facilitate stronger ionic interactions with the parent compound, reducing hygroscopicity and improving shelf-life under standard storage conditions (e.g., sealed, light-protected containers) .

Q. What standardized analytical methods are recommended for quantifying isavuconazonium chloride dihydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, the United States Pharmacopeia (USP) guidelines for similar hydrochloride salts recommend:

  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a 45:55 ratio.
  • Column : C18 reverse-phase, 250 mm × 4.6 mm, 5 µm particle size.
  • Detection : 210 nm wavelength . Validation parameters (linearity, precision, LOD/LOQ) should adhere to ICH Q2(R1) guidelines.

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to evaluate this compound’s metabolite (isavuconazole) in heterogeneous patient populations?

Key considerations include:

  • Dosing regimen : Mimic clinical protocols (e.g., 200 mg q8h for 6 doses, followed by 200 mg q24h maintenance) to assess steady-state trough concentrations .
  • Population stratification : Include patients with hepatic/renal impairment, as cytochrome P450 (CYP3A4) metabolism and renal excretion pathways significantly impact isavuconazole clearance .
  • Sampling intervals : Collect plasma samples at 0, 2, 4, 8, 12, and 24 hours post-dose for non-compartmental analysis.
ParameterHealthy Subjects (Mean ± SD)Hepatic Impairment (Mean ± SD)
Cmax (µg/mL)3.2 ± 0.84.1 ± 1.2
Trough (Day 13)2.1 ± 0.53.0 ± 0.9
Data adapted from clinical pharmacokinetic studies .

Q. How can contradictory efficacy data between in vitro and in vivo models of invasive fungal infections be resolved?

Discrepancies often arise from differences in:

  • Bioavailability : In vitro models lack protein-binding effects, whereas in vivo studies account for ~99% plasma protein binding of isavuconazole. Use equilibrium dialysis to measure free drug concentrations .
  • Immune modulation : Murine models may overestimate efficacy due to innate immune responses. Employ immunosuppressed animal models (e.g., cyclophosphamide-treated mice) to better mimic human immunocompromised states .

Q. What experimental strategies optimize the stability of this compound in parenteral formulations?

  • Excipient screening : Use 0.9% sodium chloride for reconstitution to prevent precipitation. Avoid dextrose-containing solutions, which may alter osmolality .
  • Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring pH, particulate matter, and degradation products (e.g., via LC-MS).
  • Light protection : Amber glass vials or light-blocking IV bags are mandatory, as the compound degrades under UV exposure .

Q. What methodologies are used to elucidate the metabolic pathways of this compound?

  • Radiolabeled tracing : Administer [14C]-isavuconazonium to rats and analyze urine/feces for metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Enzyme phenotyping : Incubate the compound with recombinant human CYP isoforms (e.g., CYP3A4, CYP2C8) to identify primary metabolic enzymes .
  • Bile duct-cannulated models : Confirm enterohepatic recirculation of metabolites in preclinical species .

Methodological Notes

  • Safety protocols : Use NIOSH-certified respirators (N95) and tight-sealing goggles when handling powdered this compound to prevent respiratory/mucosal exposure .
  • Data interpretation : Cross-validate pharmacokinetic findings with clinical efficacy endpoints (e.g., mycological eradication rates) to ensure translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.